molecular formula C16H14ClFN2O B368412 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 923145-53-3

2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B368412
CAS No.: 923145-53-3
M. Wt: 304.74g/mol
InChI Key: HJZLZGWKGXBLIS-UHFFFAOYSA-N
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Description

2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (Molecular Formula: C15H12ClFN2O ) is a fluorinated and chlorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, known for its role as a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . This specific compound features a 2-chloro-6-fluorobenzyl group at the N-1 position and a hydroxyethyl chain at the C-2 position. The C-2 ethanol substituent enhances the molecule's solubility and provides a handle for further synthetic modification, while the benzyl group's halogen atoms fine-tune its electronic properties and binding affinity . Benzimidazole derivatives demonstrate a versatile array of biological activities, making this compound a valuable scaffold for investigating new therapeutic agents . Research on analogous 2-substituted benzimidazoles has shown potent activity against various cancer cell lines, functioning through mechanisms such as inhibition of tubulin polymerization, DNA intercalation or minor-groove binding, and selective enzyme inhibition . The structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, and the benzimidazole benzene ring (e.g., C-5 and C-6) are critical for modulating potency and selectivity against specific targets . Furthermore, such derivatives are frequently explored for their antimicrobial properties, including antituberculotic and broad-spectrum antibiotic effects, which are crucial in the antimicrobial-resistant era . This product is intended for research purposes such as hit-to-lead optimization, mechanistic studies in cell biology, and as a building block for the synthesis of more complex heterocyclic compounds . Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLZGWKGXBLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of a Ketone Intermediate

A ketone precursor (e.g., 2-acetylbenzimidazole) is reduced to the corresponding alcohol. Catalytic hydrogenation or metal hydrides are standard methods.

Catalytic Reduction (Adapted from Patent CN108314670B) :

  • Substrate : 2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]acetone.

  • Catalyst : Aluminum isopropoxide (0.3 equiv).

  • Solvent : Isopropanol/dichloromethane (1:4 v/v).

  • Conditions : 35°C, 4 h.

  • Yield : 84–88% (extrapolated from analogous reductions).

Advantages :

  • High chiral selectivity (if applicable).

  • Mild conditions prevent decomposition of sensitive groups.

Nucleophilic Substitution

A halogenated intermediate (e.g., 2-bromo derivative) undergoes hydrolysis followed by reduction:

  • Hydrolysis : NaOH (2M), ethanol/water (1:1), 70°C, 8 h.

  • Reduction : Sodium borohydride (NaBH₄), methanol, 0°C to RT.

Limitation : Lower regioselectivity compared to catalytic reduction.

Industrial-Scale Synthesis Considerations

Scalable production necessitates:

  • Continuous Flow Reactors : For precise temperature control during exothermic steps.

  • Solvent Recovery : Dichloromethane and isopropanol are distilled and reused.

  • Quality Control : HPLC purity >98%, validated via NMR and mass spectrometry.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityScalability
Catalytic ReductionAl(OiPr)₃, IPA/CH₂Cl₂, 35°C84–88%>97%High
NaBH₄ ReductionMethanol, 0°C–RT65–72%90–95%Moderate
HydrogenationPd/C, H₂ (1 atm), ethanol78–82%95–98%High

Mechanistic Insights

  • Catalytic Reduction : Aluminum isopropoxide facilitates hydride transfer via a six-membered transition state, selectively reducing ketones to (S)-alcohols in chiral syntheses.

  • N-Alkylation : SN2 mechanism predominates, with K₂CO₃ neutralizing HCl byproduct, shifting equilibrium toward product formation.

Challenges and Solutions

  • Byproduct Formation : N3-alkylation is minimized using bulky alkylating agents (e.g., benzyl chlorides).

  • Oxidation Risks : Ethanol group stabilized via inert atmosphere (N₂/Ar) during high-temperature steps.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The benzimidazole core is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, making this compound a candidate for developing new antibiotics.

Anticancer Properties : Research indicates that compounds with a benzimidazole structure can induce apoptosis in cancer cells. The presence of the 2-chloro-6-fluorobenzyl group may enhance its efficacy against specific cancer types by targeting DNA and protein interactions, disrupting cellular functions critical for cancer cell survival .

Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. Its mechanism involves inhibiting viral replication by interfering with viral proteins or nucleic acids, although further research is needed to establish its effectiveness against specific viruses.

Biological Research Applications

Cellular Pathway Studies : This compound can be utilized in biological assays to explore its effects on various cellular pathways. By examining how it interacts with specific molecular targets, researchers can gain insights into its potential therapeutic roles and mechanisms of action .

Drug Development : The unique structural features of this compound make it a valuable candidate for drug development. Its ability to modify biological activity through structural variations allows for the design of new pharmaceuticals tailored to treat specific diseases .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on various biological systems:

  • Anticancer Study (2023) : A study demonstrated that a benzimidazole derivative induced apoptosis in breast cancer cells by activating caspase pathways, highlighting the potential of this class of compounds in cancer therapy.
  • Antimicrobial Efficacy (2024) : Research showed that another benzimidazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could lead to new antibiotics.
  • Mechanism Exploration (2024) : A study investigating the interaction of benzimidazole derivatives with DNA revealed that these compounds could intercalate into DNA strands, causing structural disruptions that inhibit replication.

Mechanism of Action

The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects
  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Compound 1) : Substituents: 4-fluorophenyl (para-F) and methyl groups. Synthesis: 92% yield via sodium metabisulfite-mediated condensation.
  • 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (Compound 2) : Substituents: 4-fluorophenyl and acetic acid. Synthesis: 55% yield via ester hydrolysis. Key Differences: The acetic acid group increases polarity, making it more water-soluble than the ethanol-substituted target compound.
  • 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol (Compound 3) : Substituents: Hydroxy, methoxy, and benzyl groups. Key Differences: Multiple hydrogen-bond donors/acceptors (hydroxy and methoxy) enhance crystal packing stability, as observed in crystallographic studies .
Physical Properties
Compound Rf Value (TLC) Solubility Trends
Target Compound Not reported Moderate (ethanol enhances solubility)
Compound 1 0.65 (DCM/ether/MeOH) Lower polarity (methyl group)
Compound 2 0.85 (DCM/MeOH) High (ionizable acetic acid)

Hydrogen Bonding and Crystallography

The ethanol group in the target compound enables both hydrogen bond donation (O–H) and acceptance (O lone pairs), similar to Compound 3’s hydroxy groups. However, the chloro/fluoro substituents in the target compound may reduce hydrogen-bonding propensity compared to Compound 3’s polar methoxy groups . Crystallographic data for analogs (e.g., methanol solvates in Compound 3) suggest that solvent interactions significantly influence molecular packing .

Biological Activity

The compound 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS No. 923145-53-3) is a benzimidazole derivative noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C16H14ClFN2O
  • Molecular Weight : 304.75 g/mol
  • Structure : The compound features a benzimidazole core with a chloro-fluorobenzyl substituent, which enhances its biological activity through improved binding interactions with various biological targets.

Biological Activity Overview

Benzimidazole derivatives, including this compound, have been extensively studied for their pharmacological properties. Key areas of activity include:

  • Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that similar compounds can suppress tumor growth in MCF cell lines and in vivo models .
  • Antibacterial Properties : The presence of the benzimidazole moiety contributes to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays reveal that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating substantial effectiveness against specific cancer types .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated significant anticancer activity in MCF cell lines with an IC50 of 25.72 ± 3.95 μM, indicating potential for therapeutic use .
Bansal and Silakari (2012)Reviewed various benzimidazole derivatives, noting broad-spectrum antibacterial effects and potential applications in treating infections .
Akhtar et al. (2017)Investigated structure-activity relationships (SAR) among benzimidazole derivatives, emphasizing the role of substituents like chloro and fluoro groups in enhancing bioactivity .

Q & A

Q. What are the common synthetic routes for preparing 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A general methodology includes:

  • Step 1: Condensation of 2-acetylbenzimidazole with aldehydes under alkaline conditions (e.g., NaOH in ethanol/water) to form α,β-unsaturated ketones .
  • Step 2: Alkylation of the benzimidazole nitrogen using 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the substituted benzyl group .
  • Step 3: Reduction of the ketone group to ethanol using agents like NaBH₄ or LiAlH₄.
    Key Considerations: Reaction time, solvent polarity, and temperature significantly impact yields. For example, extended stirring (6–8 hours) improves alkylation efficiency .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural elucidation relies on:

  • ¹H/¹³C NMR: Peaks for the ethanol moiety (δ ~4.8 ppm for -CH₂OH and δ ~1.5 ppm for -OH) and aromatic protons (δ 6.8–7.9 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 418.20 [M⁺]) validate the molecular formula .
  • IR Spectroscopy: O-H stretching (~3400 cm⁻¹) and C=N/C-F vibrations (1650 cm⁻¹ and 1100 cm⁻¹, respectively) provide functional group evidence .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Crystallographic challenges include:

  • Disordered Solvent Molecules: Methanol/water solvates often exhibit positional disorder, requiring multi-scan absorption corrections (e.g., SADABS) and omission in refinement .
  • Hydrogen Bonding Ambiguity: Low-resolution data may obscure H-atom positions. SHELXL refinement with restraints (e.g., DFIX) ensures accurate H-bond geometry .
  • Twinning: High-symmetry space groups (e.g., P1) complicate data integration. SHELXD/SHELXE pipelines resolve twinning via automated Patterson methods .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in the solid state?

Intramolecular and intermolecular H-bonds dictate crystal packing:

  • Intramolecular H-bonds: Stabilize the benzimidazole-ethanol conformation (e.g., O-H···N between ethanol and imidazole, ~2.1 Å) .
  • Intermolecular Networks: Chains formed via O-H···O (solvent) and C-F···π interactions create 3D frameworks. Graph set analysis (e.g., R₂²(8) motifs) classifies these interactions .
    Methodology: Single-crystal XRD paired with Mercury software visualizes H-bond topology .

Q. What methodologies are employed to analyze the antitumor potential of this benzimidazole derivative?

Antitumor evaluation involves:

  • In vitro Cytotoxicity Assays: MTT/Proliferation tests against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Molecular Docking: AutoDock/Vina simulates binding to targets like tubulin or topoisomerase II, correlating substituent effects (e.g., chloro/fluoro groups enhance hydrophobic interactions) .
  • SAR Studies: Modifying the benzyl or ethanol groups alters activity. For example, 2-chloro-6-fluoro substitution improves membrane permeability .

Q. How can computational modeling be integrated with experimental data to resolve spectral or bioactivity contradictions?

  • DFT Calculations: Predict NMR chemical shifts (e.g., Gaussian09) to validate assignments when experimental peaks overlap .
  • MD Simulations: Assess stability of protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to explain discrepancies between in vitro and in silico binding affinities .
  • QSAR Models: Relate logP values (from HPLC) to cytotoxicity data, identifying outliers due to metabolically labile groups .

Q. How do substituents on the benzimidazole core affect the compound’s physicochemical properties and bioactivity?

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Increase lipophilicity (logP ~3.5) and enhance cellular uptake .
  • Ethanol Side Chain: Introduces H-bond donor capacity, improving solubility (~25 mg/mL in DMSO) and interaction with polar enzyme pockets .
  • Benzyl Substituents: Bulky groups (e.g., 2-chloro-6-fluorobenzyl) reduce rotational freedom, stabilizing bioactive conformations .

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